
Propanethioamide, 2-hydroxy-N,N,2-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanethioamide, 2-hydroxy-N,N,2-trimethyl-: is an organic compound with the molecular formula C6H13NOS It is characterized by the presence of a thioamide group, a hydroxyl group, and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanethioamide, 2-hydroxy-N,N,2-trimethyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-2-methylpropanoic acid with thioamide derivatives in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of Propanethioamide, 2-hydroxy-N,N,2-trimethyl- may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanethioamide, 2-hydroxy-N,N,2-trimethyl-: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioamide group can be reduced to form amines.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to halogenated derivatives.
Applications De Recherche Scientifique
Propanethioamide, 2-hydroxy-N,N,2-trimethyl-: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanethioamide, 2-hydroxy-N,N,2-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and thioamide groups play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Propanethioamide, 2-hydroxy-N,N,2-trimethyl-: can be compared with other similar compounds, such as:
- Propanethioamide, N-(2-hydroxy-3-methylbutyl)-N,2,2-trimethyl-
- Propanethioamide, 2-hydroxy-N,N-dimethyl-
These compounds share similar structural features but differ in the number and position of substituents. The unique combination of functional groups in Propanethioamide, 2-hydroxy-N,N,2-trimethyl-
Propriétés
Numéro CAS |
52417-39-7 |
|---|---|
Formule moléculaire |
C6H13NOS |
Poids moléculaire |
147.24 g/mol |
Nom IUPAC |
2-hydroxy-N,N,2-trimethylpropanethioamide |
InChI |
InChI=1S/C6H13NOS/c1-6(2,8)5(9)7(3)4/h8H,1-4H3 |
Clé InChI |
WXVFTAGJECXIMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=S)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


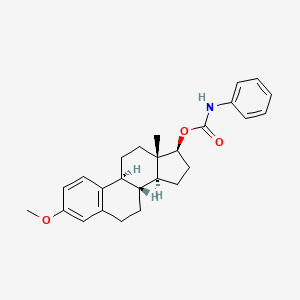
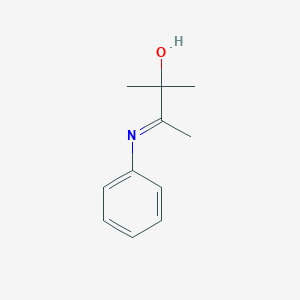
![2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol](/img/structure/B14650341.png)
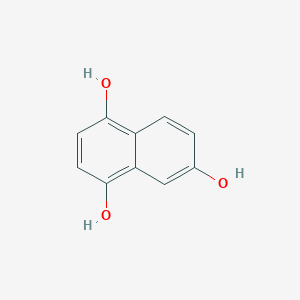
![3-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14650357.png)
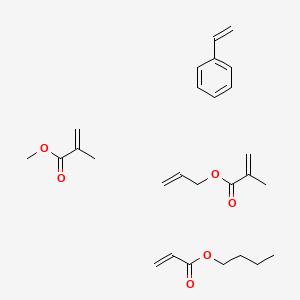
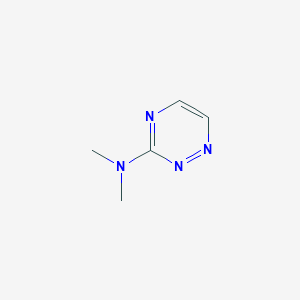



![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)
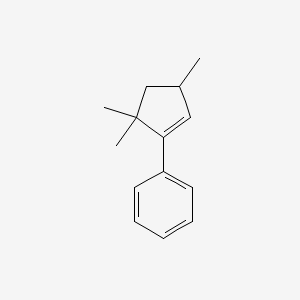

![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)
